molecular formula C12H13N5S B3084179 4-amino-6-(2-methyl-1H-indol-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol CAS No. 1142208-73-8

4-amino-6-(2-methyl-1H-indol-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol

Cat. No. B3084179
CAS RN: 1142208-73-8
M. Wt: 259.33 g/mol
InChI Key: DPYSTHUPQMJHCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-6-(2-methyl-1H-indol-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol, commonly known as AMIT, is a synthetic compound that has been studied for its potential applications in the field of scientific research. AMIT is a small molecule that has a unique structure and contains both thiol and amino groups. It has been studied for its potential uses in organic synthesis, as well as its potential applications in drug design, biochemistry, and pharmacology.

Scientific Research Applications

Synthesis and Reactivity

The compound 4-amino-6-(2-methyl-1H-indol-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol has been a subject of interest due to its versatile chemical structure, which allows for multiple reactions and the formation of various derivatives. It has been utilized as a starting material in the synthesis of a wide array of compounds. For instance, it has been used to synthesize triazino[5,6-b]indole-3,4-diamine, 3-hydrazino-4H-[1,2,4]triazino[5,6-b]indol-4-amine, and multiple other compounds with potential biological activities. The structure of these compounds has been confirmed through various analytical methods, including elemental analysis and spectroscopic data (IR, 1H, and 13C NMR) (Ali et al., 2016).

Biological Applications

Antimicrobial Activities

Derivatives of 4-amino-6-(2-methyl-1H-indol-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol have been synthesized and evaluated for their antimicrobial properties. Some of the synthesized compounds exhibited promising results against a range of bacterial strains, indicating potential applications in the development of new antimicrobial agents (Bektaş et al., 2007).

Electrochemical Behavior

The electrochemical behavior of certain derivatives of this compound, especially those containing the thiol group, has been studied using various techniques like differential pulse voltammetry and cyclic voltammetry. These studies are crucial for understanding the redox properties of the compounds, which can be fundamental in designing electrochemical sensors or other electronic devices (Farzinnejad et al., 2005).

Pharmaceutical Applications

Anticonvulsant Evaluation

Specific clubbed indole-1,2,4-triazine derivatives of this compound have been synthesized and evaluated for their anticonvulsant properties. One of the derivatives showed significant activity in the maximal electroshock test, suggesting potential applications in the development of new treatments for seizure disorders (Ahuja & Siddiqui, 2014).

properties

IUPAC Name

4-amino-2-(2-methyl-1H-indol-3-yl)-2,5-dihydro-1H-1,3,5-triazine-6-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5S/c1-6-9(7-4-2-3-5-8(7)14-6)10-15-11(13)17-12(18)16-10/h2-5,10,14H,1H3,(H4,13,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPYSTHUPQMJHCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C3NC(=S)NC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-6-(2-methyl-1H-indol-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-amino-6-(2-methyl-1H-indol-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol
Reactant of Route 2
4-amino-6-(2-methyl-1H-indol-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol
Reactant of Route 3
4-amino-6-(2-methyl-1H-indol-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol
Reactant of Route 4
4-amino-6-(2-methyl-1H-indol-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol
Reactant of Route 5
4-amino-6-(2-methyl-1H-indol-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol
Reactant of Route 6
4-amino-6-(2-methyl-1H-indol-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol

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